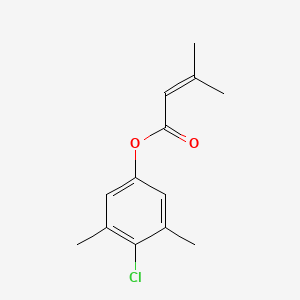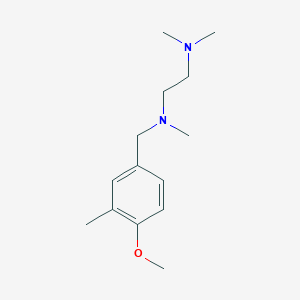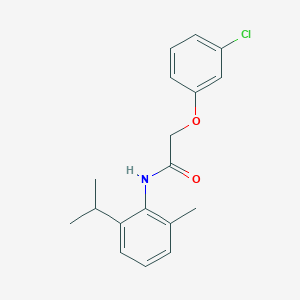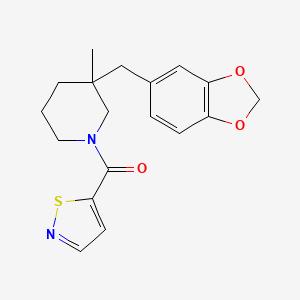
4-chloro-3,5-dimethylphenyl 3-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of chlorinated phenolic compounds, including structures similar to 4-chloro-3,5-dimethylphenyl 3-methyl-2-butenoate, often involves chlorination reactions in specific conditions. For example, the chlorination of 2-t-butyl-4,6-dimethylphenol has been performed in acetic acid, yielding chloromethylene compounds and trichloro ketones, indicating a method for modifying methyl groups in phenolic compounds (Hartshorn et al., 1986). Additionally, electrooxidative double ene-type chlorination has been applied to related compounds, showcasing a different synthesis approach (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of related chlorinated compounds has been characterized by X-ray crystallography and other techniques, which reveal detailed information about the atomic arrangement and molecular conformation. These studies provide insights into the geometric characteristics crucial for understanding the reactivity and properties of the compounds (Shi et al., 2007).
Chemical Reactions and Properties
Chlorinated phenols, similar to the compound , undergo a variety of chemical reactions, including further chlorination, which results in the formation of diverse chlorinated products. The reaction outcomes significantly depend on the reaction conditions and the structure of the starting materials (Gordon et al., 1994).
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-8(2)5-12(15)16-11-6-9(3)13(14)10(4)7-11/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPRIFYEHZCYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
![3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5676785.png)

![6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
![3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide](/img/structure/B5676811.png)
![(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676813.png)
![3-[(cyclobutylamino)sulfonyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5676821.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676827.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5676833.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5676842.png)


